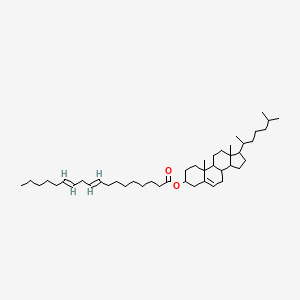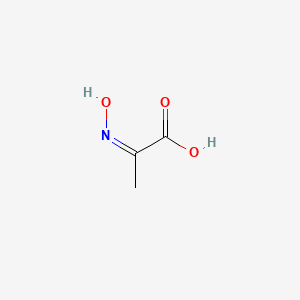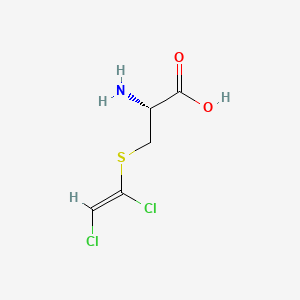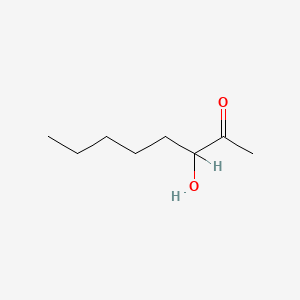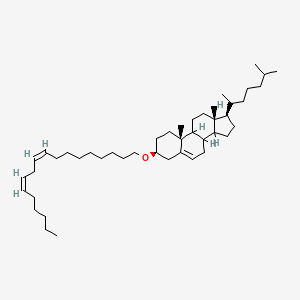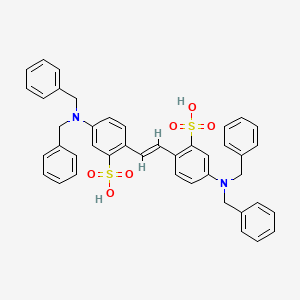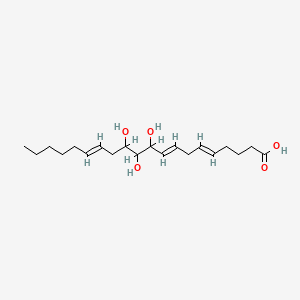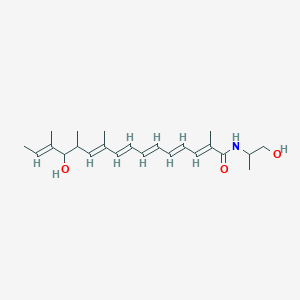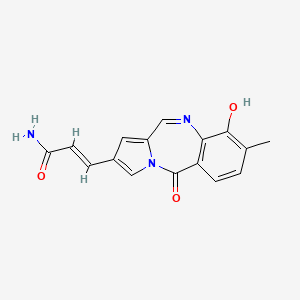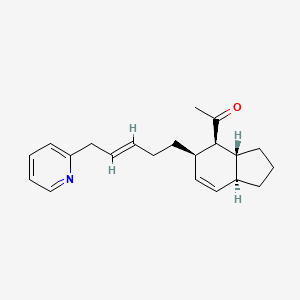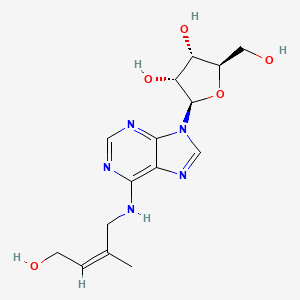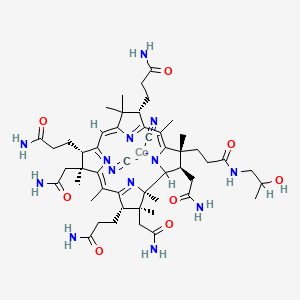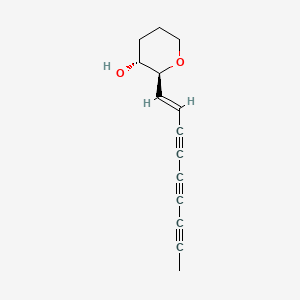
8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytogenin and its derivatives can be synthesized through various methods. One common approach involves the acylation of cytogenin with acylating agents in the presence of a base, such as pyridine . Another method includes the nucleophilic displacement of chlorinated cytogenin with corresponding nucleophilic reagents .
Industrial Production Methods: Industrial production of cytogenin typically involves microbial fermentation processes using Streptoverticillum eurocidium. The fermentation broth is then subjected to extraction and purification steps to isolate cytogenin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cytogenin undergoes various chemical reactions, including:
Oxidation: Cytogenin can be oxidized to form 3-carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions are used to create derivatives of cytogenin with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of cytogenin, such as O-acyl and O-alkyl derivatives, which exhibit enhanced stability and biological activity .
Scientific Research Applications
Cytogenin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for synthesizing various derivatives with potential pharmaceutical applications.
Biology: Studied for its immunomodulatory and anti-inflammatory properties.
Medicine: Investigated for its potential in treating diseases such as arthritis, diabetes, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Cytogenin exerts its effects through multiple mechanisms:
Immunomodulation: Cytogenin modulates the immune response by suppressing the production of pro-inflammatory cytokines such as interleukin-6 and nitric oxide.
Anti-inflammatory: It reduces inflammation by inhibiting the infiltration of macrophages into affected tissues.
Antitumor: Cytogenin exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Comparison with Similar Compounds
Cytogenin is unique compared to other similar compounds due to its dual immunomodulatory and anti-inflammatory properties. Similar compounds include:
Cytogenin stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
132971-59-6 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one |
InChI |
InChI=1S/C11H10O5/c1-15-7-2-6-3-8(5-12)16-11(14)10(6)9(13)4-7/h2-4,12-13H,5H2,1H3 |
InChI Key |
CAWNOJXNAUEIGB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)CO)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)CO)O |
Key on ui other cas no. |
132971-59-6 |
Synonyms |
8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin cytogenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


